Bisbenzimide

描述

Which is the Hoechst 33342?

Hoechst 333342 staining Dye Solution (ab228551) is a fluorescent stain used for marking DNA during fluorescence microscopy. Hoechst 333342 is activated by ultraviolet light that is 350 nm. It emits blue and cyan fluorescence light, with a peak emission of around 461nm. Hoechst 33342 is a bisbenzimidazole dye with a high affinity that binds to DNA double-stranded (preferentially attached to the A-T base pair).

Use of Hoechst 33342

Hoechst These reagents are used for staining DNA using fluorescent light and nuclei in fixed or live cells. This dye is extremely useful for identifying double-stranded DNA and, consequently, showing the hearts. It can be used in a microplate, fluorescence microscope, cuvettes, and flow cytometry. It can also be utilized to determine the content of DNA samples by plotting a standard emission-to-content curve. Because the fluorescent stain can label DNA, it is often used to detect nuclei and mitochondria.

In addition to its application for fluorescence microscopy and imaging analysis Hoechst is also widely utilized in flow cytometric research for stem cell population identification.

Hoechst 33342 stain and binds to minor grooves in AT-rich regions. The dye is used to determine the amount of DNA in living cells. A shade that is permeable to cells.

Hoechst 33342's molecular characteristics

Hoechst 33342 is stimulated by ultraviolet light at 350 nm. They both emit a blue-cyan fluorescent glow with the emission spectrum's maximum around 461nm. The unbound dye exhibits its greatest fluorescence emission within the 510 to 540 Nm range. Hoechst staining can be excised using xenon, mercury-arc lamp, or an ultraviolet laser. There is a significant Stokes shift between emission and excitation spectrums, making Hoechst dyes suitable for studies with several fluorophores. The fluorescence intensity of Hoechst dyes is also increased as their pH.

Hoechst dyes can be dissolved in water and organic solvents, such as dimethyl formamide or dimethyl Sulfoxide. Concentrations can reach 10 mg/mL or more. Solutions in water are stable between 2 and 6 deg C for at least six months if shielded from sunlight. The solutions should be frozen at -20°C or less to store them for longer.

Structure

3D Structure

属性

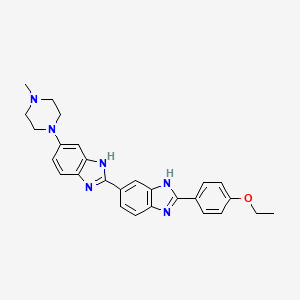

IUPAC Name |

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFBSVERLRRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178059 | |

| Record name | HOE 33342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23491-52-3 | |

| Record name | Bisbenzimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOE 33342 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HOE 33342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISBENZIMIDE ETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99KZS6CNZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Bisbenzimide-DNA Interactions: Specificity, Affinity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding specificity and affinity of bisbenzimide dyes, such as Hoechst 33258, to DNA. It is designed to be a valuable resource for researchers in molecular biology, biochemistry, and pharmacology, as well as professionals involved in the development of drugs that target DNA. This document details the molecular basis of this compound-DNA interactions, presents quantitative binding data, and provides detailed protocols for key experimental techniques used to study these interactions.

Core Concepts of this compound-DNA Binding

This compound dyes are a class of fluorescent molecules that bind with high affinity to the minor groove of double-stranded DNA.[1][2][3] This binding is highly specific for AT-rich sequences, typically requiring a run of at least three consecutive A-T base pairs for efficient recognition.[4] The interaction is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.[5][6]

The archetypal this compound, Hoechst 33258, possesses two benzimidazole (B57391) rings and a terminal N-methylpiperazine group. The NH groups of the benzimidazole rings form crucial hydrogen bonds with the O2 atoms of thymine (B56734) and the N3 atoms of adenine (B156593) bases within the minor groove.[1][5] The curved shape of the this compound molecule complements the helical twist of the DNA minor groove, further stabilizing the complex. Upon binding, the fluorescence quantum yield of bisbenzimides increases significantly, a property that is widely exploited in various molecular and cell biology applications.[7][8]

Signaling and Interaction Pathway

The binding of a this compound dye to the DNA minor groove is a direct interaction that does not involve a classical signaling pathway with intracellular messengers. However, the consequences of this binding can trigger cellular signaling cascades, for instance, by inhibiting the activity of DNA-dependent enzymes or by altering chromatin structure. The following diagram illustrates the direct binding mechanism.

Quantitative Analysis of Binding Affinity and Stoichiometry

The affinity of bisbenzimides for DNA is typically quantified by the association constant (K_a) or the dissociation constant (K_d), while the stoichiometry (n) refers to the number of drug molecules bound per DNA binding site. These parameters are influenced by the specific this compound derivative, the DNA sequence, and the experimental conditions such as temperature, pH, and ionic strength.

Binding Affinity Data

The following table summarizes the binding constants for Hoechst 33258 with various DNA sequences, as determined by different experimental techniques.

| This compound Derivative | DNA Sequence | Binding Constant (K_d) | Experimental Technique | Reference |

| Hoechst 33258 | Calf Thymus DNA | (1-3) x 10⁻⁴ M | Not Specified | [9] |

| Hoechst 33258 | poly[d(A-T)] | (1-3) x 10⁻⁴ M | Not Specified | [9] |

| Hoechst 33258 | d(CCGGAATTCCGG) | (1-3) x 10⁻⁴ M | Not Specified | [9] |

| Hoechst 33258 | d(CGCGAATTCGCG) | (1-3) x 10⁻⁴ M | Not Specified | [9] |

| Dimeric Bisbenzamidine 1 | 5'-AAATTT-3' hairpin | 1.1 µM | Surface Plasmon Resonance (SPR) | [10] |

| Dimeric Bisbenzamidine 2 | 5'-AAATTT-3' hairpin | 30 nM | Surface Plasmon Resonance (SPR) | [10] |

Binding Stoichiometry Data

The stoichiometry of this compound-DNA binding can vary depending on the ratio of drug to DNA and the specific sequence. At low drug concentrations, a 1:1 binding mode is typically observed at AT-rich sites. However, at higher concentrations, multiple binding modes can occur.

| This compound Derivative | DNA Sequence | Stoichiometry (Drug:Binding Site) | Experimental Technique | Reference |

| Hoechst 33258 | poly[d(A-T)] | 1:1, 2:1, 3:1, 4:1, 6:1 per 5 A-T pairs | Continuous Variation Method | [9] |

| Hoechst 33258 | poly[d(G-C)] | 1-2 dyes per 5 G-C pairs | Continuous Variation Method | [9] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for three key experiments used to characterize this compound-DNA interactions: Fluorescence Titration, Isothermal Titration Calorimetry (ITC), and DNase I Footprinting.

Fluorescence Titration

This technique relies on the significant increase in the fluorescence of bisbenzimides upon binding to DNA. By titrating a solution of DNA with the this compound and measuring the fluorescence at each step, one can determine the binding affinity and stoichiometry.

-

Solution Preparation :

-

Prepare a stock solution of the DNA of interest in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately using UV absorbance at 260 nm.

-

Prepare a concentrated stock solution of the this compound dye in the same buffer. Protect the solution from light.[3]

-

-

Instrumentation Setup :

-

Set the excitation and emission wavelengths on the fluorometer appropriate for the this compound dye (e.g., for Hoechst 33258, excitation ~350 nm, emission ~460 nm when bound to DNA).[11]

-

-

Titration :

-

Place a known volume and concentration of the DNA solution in a quartz cuvette.

-

Record the initial fluorescence of the DNA solution.

-

Add small, precise aliquots of the this compound stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence intensity.

-

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the DNA binding sites.

-

-

Data Analysis :

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the total this compound concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (K_d) and the stoichiometry (n).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n), from a single experiment.

-

Sample Preparation :

-

Prepare solutions of DNA and the this compound derivative in the same buffer batch to minimize heat of dilution effects. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 7.4.

-

The concentration of the macromolecule in the cell is typically in the range of 10-100 µM, and the ligand in the syringe should be 10-20 times more concentrated.[12]

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup :

-

Set the experimental temperature (e.g., 25°C).

-

Perform control experiments, such as titrating the ligand into the buffer alone, to determine the heat of dilution.

-

-

Titration :

-

Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

-

Program the ITC instrument to perform a series of small, typically 2-10 µL, injections of the ligand into the sample cell.

-

The instrument will measure the heat released or absorbed after each injection.

-

-

Data Analysis :

-

Subtract the heat of dilution from the raw data.

-

Integrate the heat change for each injection to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to macromolecule.

-

Fit this binding isotherm to a suitable binding model to determine K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern when analyzed by gel electrophoresis.

-

DNA Probe Preparation :

-

Prepare a DNA fragment of interest, typically 100-200 base pairs long, containing the putative binding site.

-

Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[13]

-

-

Binding Reaction :

-

Incubate the end-labeled DNA probe with varying concentrations of the this compound derivative. Include a control reaction with no ligand.

-

-

DNase I Digestion :

-

Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.[14] The amount of DNase I should be optimized to generate a ladder of fragments where each DNA molecule is cut on average once.

-

-

Reaction Termination and DNA Purification :

-

Stop the digestion by adding a stop solution (e.g., containing EDTA and a denaturing agent).

-

Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

-

Gel Electrophoresis and Visualization :

-

Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence scanning.

-

-

Data Analysis :

-

The binding site of the this compound will appear as a region of protection from DNase I cleavage (a "footprint") in the lanes containing the ligand, compared to the control lane.

-

A sequencing ladder of the same DNA fragment is typically run alongside to precisely determine the location of the footprint.

-

Conclusion

This compound dyes are invaluable tools in molecular and cellular biology due to their specific and high-affinity binding to the minor groove of AT-rich DNA. Understanding the principles of this interaction and the experimental techniques used to study it is crucial for their effective application and for the design of new DNA-targeting therapeutic agents. This guide has provided a comprehensive overview of the key concepts, quantitative data, and detailed experimental protocols to aid researchers in this field.

References

- 1. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNase I footprinting of small molecule binding sites on DNA. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 4. Assignment of DNA binding sites for 4',6-diamidine-2-phenylindole and this compound (Hoechst 33258). A comparative footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for DNA Quantitation Using Hoechst 33258 Dye [thelabrat.com]

- 6. Characterization of the minor groove environment in a drug-DNA complex: this compound bound to the poly[d(AT)].poly[d(AT)]duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 14. DNase I footprinting [gene.mie-u.ac.jp]

A Technical Guide to the Chemical Structures and Applications of Hoechst 33342 and Hoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Hoechst 33342 and Hoechst 33258, two widely used blue fluorescent dyes essential for visualizing cell nuclei and analyzing DNA content. Developed by Hoechst AG in the 1970s, these bis-benzimide dyes have become cornerstone tools in cellular and molecular biology.[1][][3] This document details their chemical structures, mechanism of action, and key quantitative properties, offering standardized protocols to support experimental design and execution.

Core Chemical Structures: A Subtle Yet Critical Difference

Hoechst 33258 and Hoechst 33342 are structurally very similar, sharing a core bis-benzimidazole backbone responsible for their DNA binding and fluorescent characteristics.[3][4] Both molecules bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich sequences.[5][6][7] This interaction dramatically enhances their fluorescence quantum yield, causing the nucleus to emit a bright blue light against a dark background.[][8]

The primary structural distinction lies in a single terminal functional group. Hoechst 33342 possesses a lipophilic ethyl group on the terminal piperazine (B1678402) ring, whereas Hoechst 33258 has a hydroxyl group at the equivalent position.[3][6] This seemingly minor modification has a significant impact on the dye's physicochemical properties, most notably its ability to permeate cell membranes.

Figure 1. Core structural comparison of Hoechst dyes.

Mechanism of Action: DNA Minor Groove Binding

Hoechst dyes are non-intercalating agents that bind selectively to the minor groove of B-DNA.[5][8] The binding is stabilized through a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions.[5][7] Their affinity for A-T rich regions is due to the specific topology of the minor groove in these areas, which provides a snug fit for the crescent-shaped dye molecule. The absence of the N2 amino group of guanine (B1146940) in A-T tracts allows for deeper penetration and more favorable contacts.[5] Upon binding, the dye molecule's rotation is restricted, and it is shielded from water molecules, leading to a significant (approximately 30-fold) increase in fluorescence.[][8]

Figure 2. Mechanism of Hoechst dye fluorescence enhancement.

Quantitative Data Summary

The spectral properties of Hoechst 33258 and Hoechst 33342 are nearly identical, making them interchangeable in terms of filter sets and instrumentation.[1][6] The key distinctions lie in their molecular weight and cell permeability.

| Property | Hoechst 33258 | Hoechst 33342 | Reference(s) |

| Excitation Maximum (DNA-bound) | ~352 nm | ~350-352 nm | [6][9][10] |

| Emission Maximum (DNA-bound) | ~461 nm | ~461 nm | [1][6][10] |

| Molecular Weight (Trihydrochloride) | 533.88 g/mol | 561.93 g/mol | [6][11] |

| Cell Permeability | Lower | Higher | [1][6][12][13] |

| Primary Application | Fixed Cells, Tissues | Live Cells | [3][12] |

The addition of the ethyl group to Hoechst 33342 increases its lipophilicity, which facilitates its passage across the intact plasma membrane of living cells.[1][13][14] Consequently, Hoechst 33342 is the preferred reagent for staining live cells, while Hoechst 33258 is an excellent and cost-effective choice for fixed cells and tissues where the cell membrane is already permeabilized.[6][12]

Experimental Protocols

Accurate and reproducible staining is critical for downstream analysis. The following are generalized protocols for live and fixed cell staining. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Protocol 1: Live Cell Staining with Hoechst 33342

This protocol is optimized for Hoechst 33342 due to its higher cell permeability.[3]

-

Prepare Stock Solution: Prepare a 1 mg/mL (or 1-10 mM) stock solution of Hoechst 33342 in high-quality dimethyl sulfoxide (B87167) (DMSO) or deionized water.[] Aliquot and store at -20°C, protected from light.[1]

-

Prepare Working Solution: Dilute the stock solution in a balanced salt solution (e.g., HBSS) or complete cell culture medium to a final working concentration of 1-5 µg/mL.[]

-

Cell Staining: Add the working solution directly to the cells in culture.

-

Incubation: Incubate the cells for 5 to 20 minutes at 37°C, protected from light.[] Incubation time may require optimization.

-

Wash: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove excess dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).

Protocol 2: Fixed Cell Staining with Hoechst 33258 or 33342

For fixed cells, either dye can be used effectively as the permeabilization step negates the difference in membrane permeability.[6]

-

Cell Fixation and Permeabilization:

-

Fix cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash cells twice with PBS.

-

Permeabilize cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).

-

Wash cells twice with PBS.

-

-

Prepare Working Solution: Prepare a working solution of Hoechst 33258 or 33342 at a concentration of 1-2 µg/mL in PBS.[3]

-

Staining: Add the working solution to the fixed and permeabilized cells, ensuring complete coverage.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS for 5 minutes each to reduce background fluorescence.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope with a UV filter set.

Figure 3. General experimental workflow for Hoechst staining.

Conclusion

Hoechst 33342 and Hoechst 33258 are spectrally similar, robust, and reliable fluorescent dyes for nuclear staining. The critical difference is the ethyl group on Hoechst 33342, which confers greater cell permeability, making it the superior choice for live-cell imaging.[1][12] For fixed-cell applications where membranes are permeabilized, both dyes perform equally well, and the choice can be based on laboratory preference or cost-effectiveness.[6] A thorough understanding of their structural differences and properties is paramount for selecting the appropriate reagent and designing successful experiments in cell biology and drug development.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The molecular structure of the complex of Hoechst 33258 and the DNA dodecamer d(CGCGAATTCGCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. apexbt.com [apexbt.com]

- 12. What does Hoechst stain? | AAT Bioquest [aatbio.com]

- 13. Hoechst 33258 *CAS 23491-45-4* | AAT Bioquest [aatbio.com]

- 14. Hoechst 33342 | AAT Bioquest [aatbio.com]

Illuminating the Microcosm: A Technical Guide to Bisbenzimide Derivatives for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Bisbenzimide derivatives, a class of fluorescent dyes renowned for their ability to bind to the minor groove of DNA, have emerged as indispensable tools for in vivo imaging. Their capacity to permeate cell membranes to varying degrees and exhibit enhanced fluorescence upon binding to nucleic acids makes them ideal candidates for a range of applications, from tracking cellular dynamics to assessing tissue necrosis and apoptosis. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound derivatives in living subjects.

Core Principles and Properties

This compound dyes, most notably the Hoechst stains (Hoechst 33258, Hoechst 33342, and Hoechst 34580), are characterized by their excitation in the ultraviolet (UV) range and emission of blue fluorescence.[][2] A key feature of these dyes is the significant enhancement of their fluorescence quantum yield upon binding to AT-rich regions of double-stranded DNA, resulting in a strong signal-to-noise ratio.[2][3] This property is fundamental to their utility in visualizing cell nuclei.

The cell permeability of this compound derivatives is a critical factor in their application. Hoechst 33342, for instance, is more lipophilic and therefore more cell-permeant than Hoechst 33258, making it the preferred choice for staining living cells.[2][4] Conversely, derivatives with reduced cell permeability have been engineered for specific applications, such as imaging necrotic tissue by selectively binding to extracellular DNA released from dead cells.[]

Quantitative Data of Common this compound Derivatives

The selection of a suitable this compound derivative for in vivo imaging depends on its specific photophysical and binding properties. The following table summarizes key quantitative data for commonly used and novel this compound-based probes.

| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Binding Target | Binding Affinity (Kd) | Key Features & Applications |

| Hoechst 33342 | 350[5] | 461[5] | dsDNA (AT-rich) | - | Cell-permeant, widely used for nuclear counterstaining in live cells.[][5] |

| Hoechst 33258 | 350 | 461[2] | dsDNA (AT-rich) | - | Less cell-permeant than Hoechst 33342, suitable for fixed cells and tissues.[2] |

| Hoechst 34580 | 350 | 490[2] | dsDNA (AT-rich) | - | Dimethylamine group shifts emission to a longer wavelength compared to other Hoechst dyes.[2] |

| Hoechst-IR | ~786 (IR dye) | - | Extracellular DNA | 0.2 nM[] | Near-infrared probe for in vivo imaging of necrotic tissue.[] |

| HoeBDP | - | - | DNA | 28 nM[] | BODIPY conjugate for nucleus-selective imaging.[] |

In Vivo Imaging Applications and Experimental Protocols

The versatility of this compound derivatives has led to their application in diverse in vivo imaging scenarios, including the study of apoptosis, necrosis, and cellular redox status.

Imaging Apoptosis and Necrosis

Condensed and fragmented nuclei are hallmarks of apoptotic cells. Hoechst 33342 can be used to distinguish these pycnotic nuclei in vivo.[5] For specifically imaging necrosis, probes like Hoechst-IR are designed to have low cell permeability, thus targeting the extracellular DNA released during necrotic cell death.[]

General In Vivo Protocol for Necrosis Imaging with Hoechst-IR:

-

Animal Model: Prepare the animal model of interest (e.g., tumor-bearing mouse).

-

Probe Administration: Administer Hoechst-IR intravenously at an appropriate dose.

-

Imaging: At predetermined time points post-injection, image the animal using a suitable in vivo imaging system equipped for near-infrared fluorescence detection.

-

Data Analysis: Quantify the fluorescence signal in the region of interest to assess the extent of necrosis.

Visualizing Nuclear Redox Changes

Novel this compound-nitroxide derivatives have been synthesized to act as fluorescent probes for monitoring nuclear redox changes in living cells.[6] These probes exhibit fluorescence changes in response to the cellular redox environment, allowing for the investigation of oxidative stress within the nucleus.[6]

Experimental Workflow for In Vivo Imaging:

The following diagram illustrates a generalized workflow for an in vivo imaging experiment using a this compound derivative.

Caption: A generalized experimental workflow for in vivo imaging using this compound derivatives.

Signaling Pathway Visualization: Apoptosis Detection

While this compound derivatives directly stain DNA and can reveal morphological changes associated with apoptosis (e.g., nuclear condensation), they are often used in conjunction with other probes that target specific molecular events in the apoptotic cascade. For instance, they can serve as a nuclear counterstain in experiments using fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) or caspase-specific activity-based probes.[7][8]

The following diagram illustrates the principle of using a nuclear-staining this compound derivative alongside a probe targeting an early apoptotic event.

Caption: Dual-probe strategy for imaging apoptosis in vivo.

Conclusion

This compound derivatives represent a powerful and adaptable class of fluorescent probes for in vivo imaging. Their fundamental properties of DNA binding and fluorescence enhancement, coupled with the potential for chemical modification to alter permeability and target specificity, have solidified their role in preclinical research. From basic cell tracking to the sophisticated monitoring of cellular processes like necrosis and redox state, these molecules continue to shed light on the intricate workings of life at the microscopic level within a living organism. As imaging technologies and probe development advance, the applications of this compound derivatives are poised to expand, offering even deeper insights for researchers and drug development professionals.

References

- 2. mdpi.com [mdpi.com]

- 3. biotium.com [biotium.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Novel this compound-nitroxides for nuclear redox imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovative strategies in in vivo apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bisbenzimide Solubility and Stability in Aqueous Solutions

This compound dyes, commonly known as Hoechst dyes, are a class of fluorescent stains that bind specifically to the minor groove of double-stranded DNA.[1][2] These dyes, particularly Hoechst 33258 and Hoechst 33342, are indispensable tools in molecular and cellular biology, widely used for visualizing cell nuclei, studying apoptosis, and cell cycle analysis in both live and fixed cells.[1][3][4] Their utility is rooted in their cell-permeant nature and the significant fluorescence enhancement upon binding to adenine-thymine (AT)-rich regions of DNA.[1][5]

However, to ensure reproducible and accurate experimental outcomes, a thorough understanding of their solubility and stability in aqueous solutions is critical. This guide provides a comprehensive technical overview of these properties, including quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the effective use of this compound dyes.

Solubility of this compound Dyes

The solubility of this compound dyes is a crucial parameter for preparing stock solutions and working dilutions for various cellular assays. Generally, these dyes are soluble in water and organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7] Hoechst 33342 is noted to be highly soluble in water, with up to 2% solutions (20 mg/mL) being possible to prepare.[4] While Hoechst 33258 is also water-soluble, it is considered slightly more so than Hoechst 33342.[8] However, some sources indicate that Hoechst dyes can have poor solubility in water, sometimes requiring sonication to fully dissolve.[3] It is also recommended not to dissolve concentrated stock solutions in phosphate-buffered saline (PBS), though dilute solutions are compatible with phosphate-containing buffers.[3][7]

Quantitative Solubility Data

The following table summarizes the reported solubility values for the two most common this compound dyes. Gentle warming or sonication may be required to achieve these concentrations.

| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) |

| Hoechst 33258 | Water | ≥42.5 mg/mL[6] | ~68 mM |

| Water | 100 mM[8] | 100 mM | |

| DMSO | ≥46.7 mg/mL[6] | ~75 mM | |

| DMSO | 20 mM[8] | 20 mM | |

| Hoechst 33342 | Water | 10 mg/mL[3] | ~16 mM |

| DMSO | 10 mg/mL[9] | ~22 mM |

Note: The molecular weight and salt form (e.g., trihydrochloride, pentahydrate) can affect molarity calculations. The values presented are for general guidance.

Experimental Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

Kinetic solubility is a high-throughput method used in early drug discovery to determine the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10] This provides a practical measure of solubility under conditions often used in biological assays. The protocol below is a general guideline for a turbidimetric (nephelometric) assay.

Objective: To determine the kinetic solubility of a this compound compound in a selected aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

Test Compound (this compound)

-

DMSO (Anhydrous)

-

Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well clear-bottom microtiter plates

-

Multichannel pipettes

-

Plate shaker/incubator

-

Nephelometer or plate reader capable of measuring light scattering

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve the this compound compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[10][11]

-

Create Serial Dilutions: In a separate 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with DMSO to generate a range of concentrations.

-

Plate Setup: Dispense a small, precise volume (e.g., 2-5 µL) from each well of the DMSO source plate into a corresponding well of a new 96-well "assay plate".[11]

-

Add Aqueous Buffer: Rapidly add the aqueous buffer to each well of the assay plate to achieve the final desired compound concentrations and a final DMSO concentration typically between 1-2%.[10][11]

-

Mix and Incubate: Immediately mix the contents thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[10][11]

-

Measure Turbidity: After incubation, measure the light scattering (turbidity) in each well using a nephelometer.[11] The point at which a significant increase in turbidity is observed corresponds to the precipitation of the compound, indicating its kinetic solubility limit.[12]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal begins to rise sharply above the background is determined as the kinetic solubility.

Stability of this compound Dyes

The chemical stability of this compound is essential for the shelf-life of stock solutions and the reliability of staining in lengthy experiments. The primary factors influencing the stability of fluorescent dyes in aqueous solutions are pH, temperature, and light exposure.[13]

-

pH: The fluorescence intensity of Hoechst dyes is pH-dependent, increasing with the pH of the solvent.[1][14][15] Their chemical structure can be altered at extreme pH values, affecting both stability and binding affinity.

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[13] For long-term storage, freezing is recommended.

-

Light: Like many fluorescent molecules, bisbenzimides are susceptible to photodegradation (photobleaching) upon exposure to light, especially UV radiation.[13] This can lead to a loss of fluorescence and the formation of non-fluorescent degradation products.

Storage and Stability Recommendations

Proper storage is critical to maintaining the integrity of this compound solutions. The following table provides a summary of best practices compiled from various suppliers.

| Form | Solvent | Storage Temperature | Duration | Key Considerations |

| Solid Powder | N/A | ≤25°C[7] | At least 12 months[7] | Protect from light.[7] |

| Stock Solution | Water or DMSO | 2-6°C[7] | Up to 6 months[3][7] | Protect from light.[3][7] |

| Stock Solution | Water or DMSO | ≤-20°C[1][3][7] | >6 months | Store in small aliquots to avoid repeated freeze-thaw cycles.[1][9] |

Experimental Protocol: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantitatively assessing the degradation of a compound over time.[16][17] This involves subjecting the compound to stress conditions (forced degradation) and analyzing the amount of intact compound remaining.

Objective: To evaluate the stability of a this compound solution under specific stress conditions (e.g., heat, light, acid, base).

Materials:

-

This compound solution (e.g., 1 mg/mL in water)

-

HPLC system with UV or PDA detector[16]

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., Acetonitrile, water with 0.1% formic acid)[16]

-

Forced degradation reagents: HCl, NaOH, H₂O₂

-

Controlled environment chambers (for temperature and light exposure)

Methodology:

-

Method Development: Develop a reversed-phase HPLC method capable of separating the parent this compound peak from any potential degradation products.[16] A common starting point is a C18 column with a gradient elution from a weak mobile phase (e.g., water with formic acid) to a strong organic mobile phase (e.g., acetonitrile).[16]

-

Forced Degradation Study:

-

Sample Preparation: Aliquot the this compound solution into several vials.

-

Stress Conditions: Expose the vials to various stress conditions in parallel with a control sample stored under optimal conditions (e.g., -20°C, protected from light).[17]

-

Acid/Base Hydrolysis: Add HCl or NaOH to achieve a final concentration of ~0.1 N.

-

Oxidation: Add H₂O₂ to a final concentration of ~3%.

-

Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

-

Photostability: Expose to a controlled light source (per ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base-stressed samples before analysis.

-

-

HPLC Analysis:

-

Inject the control and stressed samples into the HPLC system.

-

Monitor the chromatogram at the λmax of the this compound dye.

-

Record the peak area of the intact parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

-

% Remaining = (Peak Area_t / Peak Area_t0) * 100

-

The rate of degradation under each condition can be determined to establish the compound's stability profile.

-

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound (Hoechst 33258) [himedialabs.com]

- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

- 7. biotech.illinois.edu [biotech.illinois.edu]

- 8. hellobio.com [hellobio.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. allanchem.com [allanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

The Role of Bisbenzimide in Topoisomerase I Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisbenzimide derivatives, a class of DNA minor groove binders, have emerged as significant inhibitors of topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying this compound's interaction with topoisomerase I. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to advance the study and application of these compounds in therapeutic contexts.

Introduction to Topoisomerase I and this compound

DNA topoisomerase I (Topo I) is a ubiquitous enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, allowing for DNA relaxation, and then religating the strand. This process is essential for various cellular functions, including DNA replication, transcription, and recombination. Due to its vital role, Topo I is a well-established target for anticancer and antibacterial agents.

Bisbenzimides, exemplified by compounds like Hoechst 33258, are a class of molecules known for their ability to bind to the minor groove of DNA, particularly at A-T rich regions.[1][2][3] This binding affinity is the foundation of their mechanism for inhibiting topoisomerase I. While some bisbenzimides like Hoechst dyes non-selectively inhibit both mammalian topoisomerase I and II, recent research has focused on developing derivatives with enhanced potency and selectivity, particularly for bacterial Topo I.[4][5]

Mechanism of Action: DNA Minor Groove Binding and Ternary Complex Stabilization

The primary mechanism by which bisbenzimides inhibit topoisomerase I is through their interaction with DNA. By binding to the minor groove, these compounds can interfere with the binding of topoisomerase I to its DNA substrate or stabilize the covalent enzyme-DNA intermediate, also known as the cleavable complex.[6] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks and ultimately, cell death.

Several studies have highlighted that the inhibitory effect is not solely due to DNA binding but also involves interactions with the topoisomerase enzyme itself, forming a ternary complex of drug-DNA-enzyme.[6] The efficiency of trapping this cleavable complex varies among different this compound derivatives.[6]

Quantitative Data on Topoisomerase I Inhibition

The inhibitory potency of this compound and its derivatives against topoisomerase I is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several this compound compounds against different topoisomerase enzymes, highlighting their selectivity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Hoechst 33258 | E. coli Topoisomerase I | 19.50 ± 1.32 | [4] |

| Human Topoisomerase I | ~2.8 | [1] | |

| Human Topoisomerase II | < 50 | [4] | |

| DPA151 (alkynyl-bisbenzimidazole) | E. coli Topoisomerase I | 5.50 ± 0.50 | [4] |

| DPA153 (alkynyl-bisbenzimidazole) | E. coli Topoisomerase I | 2.47 ± 0.06 | [4] |

| DMA (bisbenzimidazole derivative) | E. coli Topoisomerase I | 3.8 | [4] |

| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Mammalian DNA topoisomerase I | Active | [7] |

| Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | Mammalian DNA topoisomerase I | Active | [7] |

Experimental Protocols

The most common method to assess the inhibitory activity of compounds against topoisomerase I is the DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Topoisomerase I DNA Relaxation Inhibition Assay

Objective: To determine the ability of a test compound (e.g., this compound derivative) to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human or bacterial Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each concentration of the test compound and controls.

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.2-0.5 µg)

-

1 µL of the test compound at various concentrations (or solvent for control)

-

x µL of nuclease-free water to bring the volume to 19 µL.

-

Include a "no enzyme" control and an "enzyme only" (positive) control.

-

-

Enzyme Addition: Add 1 µL of Topoisomerase I enzyme to each tube to initiate the reaction, except for the "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire volume of each reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: A single fast-migrating band corresponding to supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band corresponding to relaxed DNA.

-

Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of topoisomerase I inhibitors. Their mechanism of action, centered on DNA minor groove binding and stabilization of the cleavable complex, offers a distinct approach compared to other classes of topoisomerase inhibitors. The development of derivatives with high selectivity for bacterial topoisomerase I over human counterparts is a particularly exciting area for the development of novel antibacterial agents.[4][5] Future research should focus on elucidating the precise molecular interactions within the ternary complex to guide the rational design of next-generation this compound-based therapeutics with improved efficacy and safety profiles. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this endeavor.

References

- 1. Effect of minor groove binding drugs on mammalian topoisomerase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and sequence-specific DNA binding of a topoisomerase inhibitory analog of Hoechst 33258 designed for altered base and sequence recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The different binding modes of Hoechst 33258 to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of bacterial topoisomerase I by alkynyl-bisbenzimidazoles - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Properties of Bisbenzimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the antiviral properties of bisbenzimide derivatives, a class of compounds known for their interaction with DNA. It covers their mechanism of action, spectrum of activity against various viruses, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: DNA Minor Groove Binding

This compound derivatives, including well-known compounds like Hoechst 33258 and Hoechst 33342, exert their primary antiviral effect by acting as DNA minor groove binders.[1][2][3] Their structure allows them to fit snugly into the minor groove of double-stranded DNA (dsDNA), showing a preference for adenine-thymine (AT)-rich regions.[2][3] This binding is non-intercalative and stabilized by hydrogen bonds.

This physical occupation of the minor groove interferes with critical viral processes that rely on DNA-protein interactions:

-

Inhibition of Viral Genome Replication: By binding to the viral DNA, these compounds can obstruct the progression of DNA polymerase, thereby blocking the replication of the viral genome.[1][2]

-

Inhibition of Viral Gene Expression: The binding can also prevent transcription factors from accessing their recognition sites on the DNA, which abrogates the transcription of viral genes, particularly post-replicative intermediate and late genes.[1][2][3]

While this is the primary mechanism against DNA viruses, some studies on Human Cytomegalovirus (HCMV) suggest additional effects. At concentrations that inhibit HCMV replication, certain this compound derivatives were found to have a notable inhibitory effect on the production of viral capsids, with little to no effect on viral DNA synthesis or the production of some viral proteins.[4][5][6] This suggests that the binding of these compounds to the viral genome or host cell chromatin may disrupt the later stages of viral assembly.[4][5][6]

References

- 1. Inhibition of Poxvirus Gene Expression and Genome Replication by this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Identification and characterization of this compound compounds that inhibit human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of this compound compounds that inhibit human cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Cycle Analysis Using Bisbenzimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzimide dyes, most notably Hoechst 33342 and Hoechst 33258, are fluorescent stains that bind specifically to the minor groove of double-stranded DNA, with a known preference for adenine-thymine (A-T) rich regions.[1][2] This binding is stoichiometric, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[3][4] This characteristic makes this compound an excellent tool for analyzing the distribution of a cell population across the different phases of the cell cycle: G0/G1 (2n DNA content), S (DNA synthesis, with DNA content between 2n and 4n), and G2/M (4n DNA content).[5][6]

Hoechst 33342 has the significant advantage of being cell-permeable, allowing for the analysis of live, unfixed cells.[3] It can also be used on fixed and permeabilized cells.[2][7] The dye is excited by ultraviolet (UV) or violet laser light (~355-405 nm) and emits a blue fluorescence with a maximum at approximately 461 nm when bound to DNA.[1][2] Unlike other DNA stains like propidium (B1200493) iodide, this compound's specificity for DNA means that RNase treatment to eliminate RNA staining is not necessary.[2][3] These properties make it a versatile and widely used reagent for cell cycle analysis in various applications, including basic research, cancer biology, and drug discovery.

Principle of Cell Cycle Analysis

The core principle of using this compound for cell cycle analysis is the direct relationship between cellular DNA content and fluorescence intensity. As a cell progresses from the G1 phase to the G2/M phase, its DNA content doubles, resulting in a corresponding doubling of fluorescence intensity after staining.

Caption: Principle of DNA content-based cell cycle analysis.

Experimental Protocols

Two primary methods for this compound-based cell cycle analysis are detailed below: Flow Cytometry and Fluorescence Microscopy.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Flow cytometry provides rapid, high-throughput quantification of cell cycle distribution in a large population of cells. Protocols are provided for both live and fixed cells.

This method is ideal for applications where cell viability needs to be maintained, for instance, when coupling cell cycle analysis with sorting for subsequent culture or analysis.

Materials:

-

This compound (Hoechst 33342) stock solution (e.g., 1 mg/mL in dH₂O)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

12 x 75 mm flow cytometry tubes

-

Optional: Viability dye solution (e.g., Propidium Iodide, 1 mg/mL)

Procedure:

-

Cell Preparation: Harvest cells and perform a cell count. For each sample, transfer approximately 1 x 10⁶ cells into a flow cytometry tube.[7][8]

-

Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Carefully aspirate the supernatant.

-

Resuspension: Resuspend the cell pellet in 500 µL of pre-warmed complete culture medium.[8]

-

Staining: Add Hoechst 33342 stock solution to achieve a final concentration between 1-10 µg/mL. The optimal concentration and incubation time must be determined empirically for each cell type. A good starting point is 5 µg/mL.[8][9]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2]

-

(Optional) Viability Staining: To exclude dead cells from the analysis, add a viability dye like Propidium Iodide (final concentration ~1-2 µg/mL) just before analysis. Dead cells will be permeable to PI and will fluoresce red, while live cells will not.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a UV or violet laser for Hoechst 33342 excitation.[1][7]

-

Set the DNA fluorescence channel (e.g., 461 nm) to a linear scale.[3]

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population.

-

To exclude cell aggregates (doublets), create a bivariate plot of the DNA fluorescence area versus height (or width). Single cells should form a diagonal population.[6][10]

-

Acquire data at a low flow rate to ensure high resolution.[11][12]

-

Collect at least 10,000-20,000 events for the gated single-cell population.

-

Fixation is useful when samples need to be stored before analysis or when combining cell cycle analysis with intracellular antibody staining. Ethanol (B145695) fixation typically yields histograms with the best resolution.[2]

Materials:

-

This compound (Hoechst 33342) stock solution (e.g., 1 mg/mL in dH₂O)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

12 x 75 mm flow cytometry tubes

Procedure:

-

Cell Preparation: Harvest and wash 1 x 10⁶ cells with PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Fixation: While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-by-drop. This slow addition is critical to prevent cell clumping.[2][3][11]

-

Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.[2][11]

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Carefully decant the ethanol and wash the cell pellet once with 1-2 mL of PBS.

-

Staining: Resuspend the washed cell pellet in 500 µL of PBS containing Hoechst 33342 at a final concentration of 1-5 µg/mL.[2]

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.[2] A washing step is not required before analysis.[2]

-

Data Acquisition: Proceed with flow cytometry analysis as described in step 7 of the live-cell protocol.

Caption: Experimental workflows for flow cytometry.

Protocol 2: Cell Cycle Analysis by Fluorescence Microscopy

This method allows for the determination of the cell cycle stage of individual cells within the context of their morphology and spatial location, which is not possible with flow cytometry.

Materials:

-

Glass coverslips or imaging-compatible microplates

-

This compound (Hoechst 33342 or DAPI)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Cell Plating: Plate cells on glass coverslips or in an imaging plate at a density that will result in a sub-confluent monolayer at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Fixation: Aspirate the culture medium and gently wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Staining: Add a solution of Hoechst 33342 or DAPI (e.g., 1 µg/mL in PBS) to the cells and incubate for 10-15 minutes at room temperature, protected from light.

-

Final Washes: Aspirate the staining solution and wash the cells twice with PBS.

-

Mounting: If using coverslips, mount them onto a glass slide using a drop of mounting medium.

-

Image Acquisition: Acquire images using a fluorescence microscope equipped with a DAPI filter set. It is crucial to use consistent acquisition settings (e.g., exposure time, gain) for all samples within an experiment to allow for accurate comparison.

-

Image Analysis: Use automated image analysis software to identify individual nuclei and quantify the integrated fluorescence intensity for each nucleus.[13] This data can then be used to generate a histogram representing the cell cycle distribution, similar to flow cytometry data.[13][14]

Caption: Experimental workflow for fluorescence microscopy.

Data Presentation and Interpretation

The primary output of a cell cycle experiment is a histogram of DNA content. Software packages (e.g., FlowJo, ModFit LT) use algorithms to deconvolute this histogram and calculate the percentage of cells in each phase (G0/G1, S, and G2/M). This quantitative data is best summarized in a table.

Example Data: Effect of a Cell Cycle Inhibitor

The following table shows representative data from an experiment where Jurkat cells were treated with a hypothetical G2/M phase arresting drug for 24 hours.

| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 62.3% | 16.4% | 16.1% |

| Drug (Low Conc.) | 45.1% | 15.5% | 35.2% |

| Drug (High Conc.) | 25.8% | 10.7% | 60.3% |

Data is adapted from representative cell cycle analysis experiments.[15][16]

Interpretation: In this example, treatment with the drug leads to a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, with a corresponding significant increase in the percentage of cells in the G2/M phase. This indicates that the drug effectively arrests the cell cycle in the G2 or M phase. A sub-G1 peak, if present, can indicate apoptosis (fragmented DNA).[16]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | - Insufficient dye concentration or incubation time. - For live cells, efflux pumps may be actively removing the dye.[3] - Incorrect instrument settings (laser/filter). | - Titrate dye concentration and optimize incubation time for your specific cell type.[8] - Consider using a higher dye concentration or an efflux pump inhibitor (use with caution). - Ensure correct laser (UV/violet) and emission filter (~460 nm) are used. |

| High Background | - Excess unbound dye (more common in live-cell staining). - Cell debris. | - Include a wash step with PBS or medium after staining.[2] - Gate tightly on the main cell population using FSC vs. SSC to exclude debris. |

| Poor Resolution (High CVs) | - Cell clumping (aggregates). - High flow rate during acquisition. - Inconsistent staining. | - Ensure a single-cell suspension. Filter cells if necessary. Add ethanol dropwise during fixation.[11] - Run samples at the lowest possible flow rate on the cytometer.[12][17] - Ensure consistent cell numbers and staining volumes for all samples.[3] |

| Unusual Histogram Peaks | - Presence of apoptotic cells (sub-G1 peak). - Aneuploid cell population. - Doublets misidentified as G2/M cells. | - Confirm apoptosis with other assays (e.g., Annexin V). - This may be a characteristic of the cell line (especially cancer cells). - Use pulse-width or pulse-area parameters to properly exclude doublets.[6] |

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Hoechst 33342 Solution [bdbiosciences.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 10. cdn.bcm.edu [cdn.bcm.edu]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 13. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell cycle staging of individual cells by fluorescence microscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. revvity.com [revvity.com]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Application Notes and Protocols for Bisbenzimide Concentration in Nuclear Counterstaining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using bisbenzimide dyes, such as Hoechst 33342 and Hoechst 33258, for nuclear counterstaining in various research applications. Detailed protocols for live and fixed cell staining, immunofluorescence, and flow cytometry are included, along with key data presented in a clear, tabular format for easy reference.

Introduction to this compound Dyes

This compound dyes, commonly known as Hoechst dyes, are a class of fluorescent stains used to label DNA in live or fixed cells.[1][2] These dyes bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[3][4][5] Upon binding to DNA, the fluorescence of Hoechst dyes increases significantly, emitting a bright blue light under UV excitation, which allows for clear visualization of the nucleus.[5][] The two most prevalent types of Hoechst stains are Hoechst 33342 and Hoechst 33258.[5] While they share similar spectral characteristics, their cell permeability differs, making them suitable for different applications.[3][5] Hoechst 33342 is more cell-permeant and is often the preferred choice for staining living cells.[5][] In contrast, Hoechst 33258 is less permeant and is commonly used for fixed cells.[1][5]

Key Properties and Recommended Concentrations

The optimal concentration of this compound for nuclear counterstaining can vary depending on the cell type, whether the cells are live or fixed, and the specific application. The following tables summarize the key properties and recommended starting concentrations for Hoechst 33342 and Hoechst 33258.

| Property | Hoechst 33342 | Hoechst 33258 |

| Excitation Maximum (with DNA) | ~350 nm[3][7] | ~352 nm[3][7] |

| Emission Maximum (with DNA) | ~461 nm[3][7] | ~461 nm[3][7] |

| Cell Permeability | High[3][] | Low[1][3] |

| Primary Application | Live and Fixed Cells[4] | Fixed Cells[1][5] |

Table 1: Key Properties of Hoechst 33342 and Hoechst 33258. This table provides a quick comparison of the essential characteristics of the two most common this compound dyes.

| Application | Cell State | Reagent | Recommended Concentration | Incubation Time |

| Fluorescence Microscopy | Live Cells | Hoechst 33342 | 0.5 - 5 µg/mL[4][] | 5 - 60 minutes[4][] |

| Fixed Cells | Hoechst 33342 / 33258 | 1 - 10 µg/mL[8][9] | 5 - 15 minutes[4][8] | |

| Immunofluorescence | Fixed Cells | Hoechst 33342 / 33258 | 1 - 2 µg/mL | 5 - 15 minutes[5] |

| Flow Cytometry | Live Cells | Hoechst 33342 | 1 - 10 µg/mL[10][11] | 20 - 90 minutes[10][11] |

| Fixed Cells | Hoechst 33342 / 33258 | 0.2 - 2 µg/mL[2] | ~15 minutes[2][11] |

Table 2: Recommended Starting Concentrations for this compound Staining. This table outlines the suggested concentration ranges and incubation times for various applications. It is important to note that these are starting points, and empirical optimization for specific cell types and experimental conditions is highly recommended.[4][11]

Experimental Workflows and Protocols

The following section provides detailed protocols for common applications of this compound nuclear counterstaining.

General Workflow for Nuclear Counterstaining

The fundamental workflow for nuclear counterstaining with this compound involves preparing the cells, incubating with the dye, washing, and subsequent imaging or analysis.

Caption: A generalized workflow for nuclear counterstaining using this compound dyes.

Protocol 1: Nuclear Counterstaining of Live Cells for Fluorescence Microscopy

This protocol is optimized for staining the nuclei of living cells using the cell-permeant Hoechst 33342.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)[]

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cells cultured on coverslips or imaging-compatible plates

Procedure:

-

Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to a final concentration of 0.5-5 µg/mL.[4][] For long-term imaging, it is advisable to use the lowest effective concentration to minimize cytotoxicity.[4]

-

Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342 staining solution.

-

Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[5][] The optimal incubation time may vary depending on the cell type.

-

Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.[4][5] While washing is optional, it can help reduce background fluorescence.[7]

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and proceed with imaging using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: Nuclear Counterstaining of Fixed Cells for Immunofluorescence

This protocol describes the use of this compound as a nuclear counterstain in a typical immunofluorescence (IF) workflow. Both Hoechst 33342 and 33258 are suitable for fixed-cell staining.[3]

Materials:

-

Hoechst 33342 or Hoechst 33258 stock solution (e.g., 1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Fixed and permeabilized cells on coverslips or slides (following your standard IF protocol)

-

Antifade mounting medium

Procedure:

-

Prepare Staining Solution: Dilute the Hoechst stock solution in PBS to a final concentration of 1-2 µg/mL.[7][8]

-

Staining: After the final wash step following secondary antibody incubation in your IF protocol, add the Hoechst staining solution to the fixed and permeabilized cells, ensuring complete coverage.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[4][5]

-

Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.[5]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV light source and a blue/cyan filter.

Caption: A workflow illustrating the integration of this compound nuclear counterstaining into an immunofluorescence protocol.

Protocol 3: Nuclear Staining for Cell Cycle Analysis by Flow Cytometry

This protocol details the use of Hoechst 33342 for analyzing DNA content and cell cycle distribution in live cells via flow cytometry.

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in deionized water)[10]

-

Cell culture medium

-

Single-cell suspension of the cells to be analyzed

Procedure:

-

Prepare Cell Suspension: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in the appropriate culture medium.[12]

-

Staining: Add Hoechst 33342 directly to the cell suspension in the culture medium to a final concentration of 1-10 µg/mL.[10][11] The optimal concentration should be determined empirically for each cell type.[10][11]

-

Incubation: Incubate the cells at 37°C for 30-90 minutes, protected from light.[4][10]

-

Analysis: Analyze the cells directly on a flow cytometer without washing.[10] Use a UV or violet laser for excitation and collect the blue fluorescence emission.

For fixed cells, a lower concentration (0.2-2 µg/mL) and a shorter incubation time (~15 minutes) are typically required.[2][11]

Troubleshooting and Key Considerations

-

Cytotoxicity in Live Cells: Hoechst dyes can be toxic to cells, especially at higher concentrations and with prolonged exposure to UV light.[4] For long-term live-cell imaging, use the lowest possible concentration and minimize light exposure.[4]

-

Photostability: While generally stable, prolonged exposure to high-intensity light can lead to photobleaching.

-

Uneven Staining: Inadequate mixing of the staining solution or cell clumps can lead to uneven staining. Ensure a single-cell suspension for flow cytometry and even coverage for microscopy.

-

Background Fluorescence: Insufficient washing can result in high background fluorescence.[12]

-

Solubility: Hoechst 33258 is slightly more water-soluble than Hoechst 33342.[3] When preparing stock solutions, ensure the dye is fully dissolved.[12] It is not recommended to store dilute solutions of Hoechst dyes as the dye may precipitate or adsorb to the container.[7]

-

Safety Precautions: Hoechst dyes bind to DNA and are potential mutagens.[1] Always wear appropriate personal protective equipment, including gloves and lab coats, when handling these reagents.[1]

References

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]

- 10. flowcytometry-embl.de [flowcytometry-embl.de]

- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 12. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Bisbenzimide Dyes in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction